molecular formula C14H10ClN5S B12033205 4-((3-Chlorobenzylidene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-((3-Chlorobenzylidene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12033205
M. Wt: 315.8 g/mol
InChI Key: ICJVTSKIIDNHAY-RQZCQDPDSA-N
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Description

4-((3-Chlorobenzylidene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a chlorobenzylidene moiety. The presence of these functional groups endows the compound with a range of chemical and biological properties, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chlorobenzylidene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3-chlorobenzaldehyde with 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-chlorobenzaldehyde+4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiolThis compound\text{3-chlorobenzaldehyde} + \text{4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol} \rightarrow \text{this compound} 3-chlorobenzaldehyde+4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4-((3-Chlorobenzylidene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-((3-Chlorobenzylidene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

The compound has shown potential in biological studies due to its ability to interact with various biological targets. It has been investigated for its antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its ability to inhibit specific enzymes and receptors makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for industrial applications.

Mechanism of Action

The mechanism of action of 4-((3-Chlorobenzylidene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. For example, in cancer cells, the compound may inhibit enzymes involved in cell proliferation, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3-Chlorobenzylidene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. Its ability to undergo various chemical reactions and its potential in multiple scientific fields make it a valuable compound for research and development.

Properties

Molecular Formula

C14H10ClN5S

Molecular Weight

315.8 g/mol

IUPAC Name

4-[(E)-(3-chlorophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H10ClN5S/c15-12-3-1-2-10(8-12)9-17-20-13(18-19-14(20)21)11-4-6-16-7-5-11/h1-9H,(H,19,21)/b17-9+

InChI Key

ICJVTSKIIDNHAY-RQZCQDPDSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=N/N2C(=NNC2=S)C3=CC=NC=C3

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NN2C(=NNC2=S)C3=CC=NC=C3

solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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